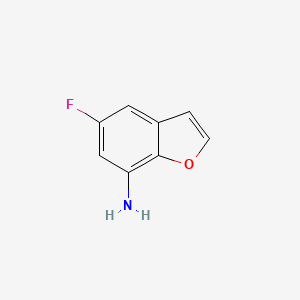

7-Amino-5-fluorobenzofuran

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H6FNO |

|---|---|

Molecular Weight |

151.14 g/mol |

IUPAC Name |

5-fluoro-1-benzofuran-7-amine |

InChI |

InChI=1S/C8H6FNO/c9-6-3-5-1-2-11-8(5)7(10)4-6/h1-4H,10H2 |

InChI Key |

UEKGFYDBXGBQLM-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC2=C(C=C(C=C21)F)N |

Origin of Product |

United States |

Synthetic Methodologies for 7 Amino 5 Fluorobenzofuran and Analogous Fluorinated Aminobenzofurans

Strategies for Benzofuran (B130515) Ring Construction in Substituted Derivatives

The construction of the benzofuran ring is a pivotal step in the synthesis of 7-Amino-5-fluorobenzofuran and its analogs. A variety of strategies have been developed to achieve this, each with its own advantages and limitations. These can be broadly categorized into transition-metal-free approaches, catalytic methodologies, and one-pot synthetic protocols.

Transition-Metal-Free Approaches

Transition-metal-free methods for the synthesis of benzofurans are attractive due to their cost-effectiveness and reduced metal contamination in the final products. semanticscholar.orgmdpi.com These approaches often rely on base-mediated or acid-catalyzed cyclization reactions.

One notable transition-metal-free, one-pot process involves the reaction of 2-fluorobenzonitriles with substituted alcohols at room temperature, which has been used to synthesize a variety of benzofuran derivatives. semanticscholar.orgmdpi.com This method is characterized by its high reaction efficiency, mild conditions, and broad substrate scope. semanticscholar.orgmdpi.com For instance, the reaction of 2-fluorobenzonitrile with 1-hydroxypropan-2-one in the presence of cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) can yield benzofuran derivatives in good yields. semanticscholar.org

Another approach involves the [4 + 1] cycloaddition reaction of in situ generated ortho-quinone methides (o-QMs) with isocyanides. nih.gov This method, mediated by Sc(OTf)3, provides a straightforward and efficient route to 2-aminobenzofurans under mild conditions with yields up to 93%. nih.gov Although not specifically demonstrated for this compound, this strategy offers a potential pathway to amino-substituted benzofurans.

Base-induced reactions have also been employed for the synthesis of dihydrobenzofuran derivatives, which can be subsequently converted to benzofurans. nih.govfrontiersin.org For example, a base-mediated procedure has been developed to access 3-amino-2,3-dihydrobenzofurans via a [4 + 1] cyclization of trimethylsulfoxonium iodide and substituted 2-hydroxylimides, with yields ranging from 50-94%. nih.gov

| Starting Materials | Reagents and Conditions | Product Type | Yield (%) |

| 2-Fluorobenzonitrile, 1-hydroxypropan-2-one | Cs2CO3, DMSO, room temperature | Benzofuran-3-amine derivative | 76 semanticscholar.org |

| o-Hydroxybenzhydryl alcohol, Isocyanide | Sc(OTf)3 | 2-Aminobenzofuran | up to 93 nih.gov |

| Trimethylsulfoxonium iodide, 2-Hydroxylimide | NaH | 3-Amino-2,3-dihydrobenzofuran | 50-94 nih.gov |

Catalytic Methodologies (e.g., Palladium- or Copper-Mediated Cyclizations)

Transition-metal catalysis, particularly with palladium and copper, offers powerful and versatile tools for the synthesis of benzofurans, allowing for a wide range of functional group tolerance and high efficiency.

Palladium-Catalyzed Cyclizations:

Palladium catalysts are widely used for constructing the benzofuran ring system through various C-C and C-O bond-forming reactions. One common strategy is the coupling of o-iodophenols with terminal alkynes (Sonogashira coupling) followed by intramolecular cyclization. acs.org For example, the use of a (PPh3)PdCl2 catalyst with copper iodide as a co-catalyst in the presence of a base can afford benzofuran derivatives. acs.org

Another palladium-catalyzed approach involves the C-H activation/oxidation tandem reaction of 2-hydroxystyrenes and iodobenzenes. rsc.org This method has been successfully applied to the synthesis of complex natural products containing the benzofuran moiety. rsc.org Additionally, palladium-catalyzed enolate arylation with o-bromophenols provides a one-pot synthesis of differentially substituted benzofurans in moderate to excellent yields. acs.org

Copper-Catalyzed Cyclizations:

Copper-catalyzed reactions represent a cost-effective alternative to palladium-based methods for benzofuran synthesis. A facile one-pot procedure involves the copper-catalyzed aerobic oxidative cyclization of phenols and alkynes, which proceeds through a sequential nucleophilic addition and oxidative cyclization. rsc.org

Copper catalysts have also been employed in one-pot tandem reactions involving o-iodophenols, acyl chlorides, and phosphorus ylides to assemble functionalized benzofurans with high diversity and efficiency. acs.org Furthermore, copper-catalyzed intramolecular C-O bond formation from 1-(2-haloaryl)ketones has been developed as a route to 2,3-disubstituted benzofurans. nih.gov

| Catalyst System | Starting Materials | Reaction Type | Product Type |

| (PPh3)PdCl2 / CuI | o-Iodophenol, Terminal alkyne | Sonogashira coupling/cyclization | 2-Substituted benzofuran acs.org |

| Palladium catalyst | 2-Hydroxystyrene, Iodobenzene | C-H activation/oxidation | Substituted benzofuran rsc.org |

| Copper catalyst | Phenol, Alkyne | Aerobic oxidative cyclization | Polysubstituted benzofuran rsc.org |

| Copper catalyst | o-Iodophenol, Acyl chloride, Phosphorus ylide | C-C coupling-based tandem reaction | 2,3-Disubstituted benzofuran acs.org |

One-Pot Synthetic Protocols

A notable example is the palladium-catalyzed one-pot synthesis of benzofurans from o-bromophenols, which involves an initial enolate arylation followed by cyclization. acs.org This process demonstrates broad substrate scope and can be accelerated using microwave irradiation. acs.org

Copper-catalyzed one-pot procedures have also been established. For instance, the synthesis of polysubstituted benzofurans can be achieved from phenols and alkynes using a copper catalyst and molecular oxygen in a single pot. rsc.org Another one-pot method utilizes copper catalysis for the reaction of o-iodophenols, acyl chlorides, and phosphorus ylides. acs.org

Furthermore, iron and copper catalysis have been combined in a one-pot process starting from 1-aryl- or 1-alkylketones. nih.gov This method involves a regioselective iron(III)-catalyzed halogenation followed by an iron- or copper-catalyzed O-arylation to afford various benzofuran analogues. nih.govnih.gov

Regioselective Functionalization and Fluorination Techniques at Positions 5 and 7

The introduction of amino and fluoro groups at specific positions of the benzofuran ring is a critical aspect of synthesizing this compound. This requires precise control over the regioselectivity of the functionalization and fluorination reactions.

Halogenation and Subsequent Fluorination Pathways

A common strategy for introducing a fluorine atom onto an aromatic ring is through a halogenation-fluorination sequence. This typically involves the regioselective introduction of a bromine or iodine atom, which can then be replaced by fluorine using a suitable fluorinating agent.

The bromination of benzofuran and its derivatives has been studied, and it is known that the reaction proceeds through the formation of an adduct between the halogen and the benzofuran. rsc.org The decomposition of this adduct can lead to ring-halogenated products. rsc.org The position of halogenation is influenced by the existing substituents on the benzofuran ring. For the synthesis of this compound, a precursor with a directing group at a specific position could be used to achieve regioselective halogenation at the 5- and 7-positions.

Once the halogen is in place, fluorination can be achieved using various reagents. While not specific to benzofurans, methods like the Balz-Schiemann reaction (from an amino group via a diazonium salt) or nucleophilic substitution with fluoride sources on activated aromatic rings are common fluorination techniques. An efficient protocol has been developed to access 3-fluoro-2-hydroxy-2-substituted benzo[b]furans using Selectfluor™ as the fluorinating reagent. nih.gov

Nucleophilic Aromatic Substitution (SNAr) in Fluorinated Benzofuran Precursors

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing nucleophiles, such as amines, onto an aromatic ring that is activated by electron-withdrawing groups. masterorganicchemistry.comlibretexts.orglibretexts.org In the context of synthesizing this compound, an SNAr reaction could be employed to introduce the amino group at the 7-position of a pre-fluorinated benzofuran precursor.

For an SNAr reaction to be successful, the aromatic ring must be electron-deficient. masterorganicchemistry.comlibretexts.orglibretexts.org The presence of a fluorine atom at the 5-position, along with other potential electron-withdrawing groups, could activate a leaving group at the 7-position (such as another halogen) towards nucleophilic attack by an amine or its equivalent. The rate and feasibility of SNAr reactions are highly dependent on the nature and position of the electron-withdrawing groups and the leaving group. masterorganicchemistry.comlibretexts.orglibretexts.org

Site-Specific Amination Reactions

The regioselective introduction of an amino group onto the benzofuran ring, particularly in the presence of other functional groups like fluorine, presents a significant synthetic challenge. Direct amination of a pre-formed 5-fluorobenzofuran core is often complicated by issues of regioselectivity, as the electronic nature of the heterocyclic ring and the directing effects of the fluorine substituent can lead to a mixture of products. Therefore, strategies often rely on the construction of the aminobenzofuran skeleton from appropriately substituted precursors.

A powerful strategy for the synthesis of polyfluorinated aminobenzofurans involves a tandem Nucleophilic Aromatic Substitution (SNAr)-cyclocondensation reaction. nih.govresearchgate.net This approach is particularly effective for preparing highly functionalized benzofurans where the substitution pattern is controlled from the outset. While a direct synthesis for this compound is not extensively detailed, the synthesis of analogous compounds such as 3-amino-2,6-disubstituted-4,5,7-trifluorobenzofurans provides a blueprint for how such a target could be approached. nih.govresearchgate.net

The general strategy commences with a highly fluorinated benzene (B151609) derivative, such as a substituted perfluorobenzonitrile. The fluorine atoms activate the aromatic ring towards nucleophilic attack. A site-specific substitution can be achieved by reacting the perfluorinated starting material with a suitable amine nucleophile, which displaces a fluorine atom at a specific position due to the electronic directing effects of the other ring substituents (e.g., the nitrile group). Following this initial amination, the resulting intermediate can undergo a cyclocondensation reaction with an α-hydroxycarbonyl compound in the presence of a base to construct the furan (B31954) ring.

For instance, the synthesis of 3-amino-4,5,7-trifluorobenzofuran derivatives has been successfully achieved using 4-substituted perfluorobenzonitriles and various α-hydroxycarbonyl compounds with a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). nih.gov

Table 1: Synthesis of 3-Amino-4,5,7-trifluorobenzofuran Derivatives via Tandem SNAr-Cyclocondensation nih.govresearchgate.net

| Starting Benzonitrile | α-Hydroxycarbonyl Compound | Product | Yield (%) |

| Pentafluorobenzonitrile | Hydroxyacetone | 3-Amino-2-methyl-4,5,6,7-tetrafluorobenzofuran | Low |

| 4-Morpholinotetrafluorobenzonitrile | 2-Hydroxyacetophenone | 3-Amino-6-morpholino-2-phenyl-4,5,7-trifluorobenzofuran | Good |

| 4-Piperidinotetrafluorobenzonitrile | Methyl glycolate | 3-Amino-6-piperidino-4,5,7-trifluorobenzofuran-2-carboxylate | Moderate |

This table is illustrative of the general synthetic strategy and may not represent the exact yields for all possible combinations.

This methodology highlights a key principle for site-specific amination: the position of the amino group on the final benzofuran product is dictated by the substitution pattern of the starting fluorinated aromatic precursor. To synthesize this compound, one would conceptually start with a difluorobenzene derivative where the fluorine atoms are positioned to direct an incoming amino nucleophile to the desired location, or to be in the correct final positions after cyclization.

Alternative modern approaches to site-specific amination of aromatic rings, such as transition-metal-catalyzed C-H amination, could also be envisioned. nih.gov However, the application of these methods to the benzofuran system, especially with the added complexity of a fluorine substituent, requires careful optimization to control the regioselectivity.

Stereoselective Synthesis Considerations in Benzofuran Scaffolds

The creation of chiral centers within the benzofuran framework is of paramount importance, as the biological activity of enantiomers can differ significantly. nih.govresearchgate.net Stereoselective synthesis of benzofuran derivatives can be approached in several ways, including the use of chiral starting materials, chiral catalysts, or chiral auxiliaries.

One common strategy involves the cyclization of a precursor that already contains a stereocenter. If the cyclization conditions are mild, the stereochemical integrity of this center can be preserved in the final benzofuran product. This is particularly relevant for the synthesis of benzofurans with a chiral substituent at the 2-position.

Asymmetric catalysis offers a more versatile and efficient route to enantiomerically enriched benzofurans. Chiral catalysts can be employed in key bond-forming reactions to control the spatial arrangement of atoms in the product. For example, enantioselective cycloaddition reactions have been developed to construct the benzofuran ring system with high levels of stereocontrol. A stereoselective [4+2] cyclization of azadienes with azlactones, catalyzed by a chiral squaramide, has been shown to produce benzofuran-fused N-heterocycles with excellent diastereoselectivities and enantioselectivities. acs.org

Table 2: Enantioselective Synthesis of Benzofuran-Fused Heterocycles acs.org

| Azadienes Substrate | Azlactone Substrate | Catalyst | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Yield (%) |

| Substituted Benzofuran Azadienes | Various Azlactones | Chiral Squaramide | >20:1 | up to 99 | up to 92 |

This table summarizes the general findings of the study and does not represent specific examples.

Furthermore, the functionalization of a prochiral benzofuran derivative using a chiral reagent or catalyst can also induce stereoselectivity. For instance, the asymmetric hydroamination of an alkenyl-substituted benzofuran could, in principle, be used to install a chiral aminoalkyl side chain. Highly enantio- and regioselective copper-catalyzed hydroamination reactions have been developed for alkenes, providing a potential pathway to chiral amine-containing benzofuran derivatives. organic-chemistry.org

When designing a stereoselective synthesis for a molecule like this compound, if a chiral center were to be introduced (for instance, on a substituent), the choice of synthetic route would be critical. The compatibility of the stereocenter-forming reaction with the electronic properties of the fluorinated and aminated benzofuran core would need to be carefully considered. The development of new catalytic systems that can tolerate a wide range of functional groups is an ongoing area of research that will undoubtedly expand the toolbox for the stereoselective synthesis of complex benzofuran scaffolds. nih.govresearchgate.net

Chemical Reactivity and Derivatization of 7 Amino 5 Fluorobenzofuran Scaffold

Chemical Transformations of the Amino Group at Position 7

The amino group at the 7-position of the 7-amino-5-fluorobenzofuran scaffold is a key site for functionalization. Its nucleophilic nature allows for a variety of chemical transformations, including acylation, alkylation, and coupling reactions. These modifications can significantly alter the electronic and steric properties of the molecule, influencing its biological activity and physical characteristics.

Acylation of the amino group is a common strategy to introduce a wide range of substituents. While specific studies on the acylation of this compound are not extensively documented, the reactivity can be inferred from similar heterocyclic systems. For instance, microwave-assisted acylation of 7-amino-5-aryl-6-cyanopyrido[2,3-d]pyrimidines using excess acid chlorides in pyridine (B92270) has been shown to be an effective method for monoacylation. nih.gov This suggests that this compound would readily react with various acylating agents such as acid chlorides and anhydrides to form the corresponding amides. The reaction conditions can be tailored to achieve high yields, and the use of microwave irradiation can significantly reduce reaction times. nih.gov

Alkylation of the amino group introduces alkyl substituents, which can modulate the lipophilicity and basicity of the molecule. Direct alkylation of amino groups in heterocyclic compounds can sometimes lead to mixtures of mono- and di-alkylated products. However, site-selective alkylation of amino acids and peptides has been achieved using palladium catalysis, demonstrating the potential for controlled alkylation on complex molecules. nih.gov Reductive amination is another common method for introducing alkyl groups, involving the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent.

Interactive Table: Representative Acylation and Alkylation Reactions of Amino Groups in Heterocyclic Systems.

| Reaction Type | Reagents and Conditions | Product Type | Potential Application for this compound |

| Acylation | Acid Chloride, Pyridine, Microwave | Mono-acylated Amide | Introduction of various functional groups to the amino moiety. |

| Alkylation | Alkyl Halide, Base | Mono- or Di-alkylated Amine | Modification of lipophilicity and basicity. |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃) | N-Alkyl Amine | Controlled introduction of specific alkyl groups. |

Modern cross-coupling reactions provide powerful tools for the formation of carbon-nitrogen bonds, enabling the synthesis of complex aryl and heteroaryl amines. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a prominent method for the synthesis of carbon-nitrogen bonds. wikipedia.org This reaction could be employed to couple this compound with a variety of aryl or heteroaryl halides or triflates, expanding the structural diversity of its derivatives. The choice of palladium catalyst, ligand, and base is crucial for the success of these reactions, with various generations of catalyst systems developed to accommodate a wide range of substrates. wikipedia.org

Another important class of coupling reactions is the Suzuki-Miyaura coupling. While typically used for carbon-carbon bond formation, it can be adapted for C-N bond formation under certain conditions. nih.govlibretexts.org This reaction involves the coupling of an amine with a boronic acid or its ester. The development of efficient catalyst systems has expanded the scope of this reaction to include a wide variety of functional groups. nih.gov

Reactions Involving the Fluorine Atom at Position 5

The fluorine atom at the 5-position of the benzofuran (B130515) ring is not merely a passive substituent. It significantly influences the electronic properties of the molecule and can participate in or be replaced through various chemical reactions.

The high electronegativity of the fluorine atom can activate the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions. wikipedia.orgmasterorganicchemistry.com In the context of this compound, the fluorine atom at position 5 can act as a leaving group in the presence of a strong nucleophile, particularly if there are additional electron-withdrawing groups on the aromatic ring. libretexts.org The rate of SNAr reactions is highly dependent on the nature of the nucleophile and the reaction conditions. Interestingly, in some contexts, fluorine can be the best leaving group among the halogens for SNAr reactions due to the high polarization of the C-F bond, which facilitates nucleophilic attack at the carbon atom. youtube.com

Furthermore, the fluorine atom can be activated for cross-coupling reactions. For instance, nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids has been demonstrated to proceed via C-F bond activation. nih.gov This suggests that under appropriate catalytic conditions, the fluorine atom at the 5-position of this compound could be replaced with various aryl or other groups.

The replacement of the fluorine atom via SNAr or cross-coupling reactions opens up a vast potential for further functionalization. A wide array of nucleophiles, such as alkoxides, thiolates, and amines, could be introduced at the 5-position. This allows for the synthesis of a diverse library of 5-substituted-7-aminobenzofuran derivatives.

Moreover, the development of late-stage fluorination techniques could, in principle, be reversed to achieve defluorinative functionalization, although this is a less common approach. The ability to selectively replace the fluorine atom provides a powerful strategy for structure-activity relationship (SAR) studies in drug discovery programs.

Interactive Table: Potential Reactions at the 5-Fluoro Position.

| Reaction Type | Reagents and Conditions | Product Type | Key Feature |

| Nucleophilic Aromatic Substitution (SNAr) | Strong Nucleophile (e.g., NaOMe, NaSMe), Polar Aprotic Solvent (e.g., DMF, DMSO) | 5-Substituted-7-aminobenzofuran | Replacement of fluorine with a nucleophile. wikipedia.orgmasterorganicchemistry.com |

| Nickel-Catalyzed Cross-Coupling | Arylboronic Acid, Ni(0) catalyst, Ligand, Base | 5-Aryl-7-aminobenzofuran | C-F bond activation and formation of a C-C bond. nih.gov |

Modifications to the Benzofuran Core: Exploring Substitutions and Fused Systems

Beyond the functionalization of the amino and fluoro groups, the benzofuran core itself can be modified to create more complex molecular architectures. This can involve further substitution on the aromatic ring or the construction of fused ring systems.

The synthesis of fused heterocyclic systems based on the benzofuran scaffold can lead to novel compounds with interesting biological properties. For example, the construction of furo[2,3-b]quinolines and benzofuro[3,2-b]pyridines has been reported from aminobenzofuran precursors. nih.govrsc.org These reactions often involve cyclization strategies that build a new heterocyclic ring onto the existing benzofuran framework. The amino group at the 7-position of this compound could serve as a key handle for initiating such cyclization reactions, leading to the formation of novel polycyclic aromatic systems. For instance, condensation with a suitable dielectrophile could lead to the formation of a new six-membered ring fused to the benzofuran core.

Functionalization at C-2 and C-3 Positions

The furan (B31954) ring of the benzofuran system is inherently electron-rich and susceptible to electrophilic attack. Generally, the C-2 position is more reactive towards electrophiles than the C-3 position due to the greater stabilization of the cationic intermediate formed upon attack at C-2. quora.comchemicalbook.com However, the substituents on the benzene (B151609) ring of this compound modulate this intrinsic reactivity. The +M effect of the 7-amino group increases the electron density of the entire benzofuran system, including the furan ring, thereby enhancing its reactivity towards electrophiles. Conversely, the -I and +M effects of the 5-fluoro substituent have a more complex influence. While the inductive effect deactivates the ring, the mesomeric effect can direct incoming electrophiles.

Electrophilic Aromatic Substitution:

Standard electrophilic aromatic substitution reactions are expected to occur preferentially at the C-2 position. The stability of the intermediate carbocation is a key determinant of the reaction's regioselectivity.

Halogenation: Bromination or chlorination of this compound is anticipated to yield the corresponding 2-halo derivatives. The reaction would likely proceed under mild conditions due to the activated nature of the benzofuran ring.

Nitration and Sulfonation: These reactions would introduce a nitro or sulfonic acid group, respectively, at the C-2 position. Careful control of reaction conditions would be necessary to avoid potential side reactions or degradation of the starting material.

Friedel-Crafts Acylation and Alkylation: The introduction of acyl or alkyl groups at the C-2 position can be achieved through Friedel-Crafts reactions. The choice of Lewis acid and reaction conditions would be critical to ensure selectivity and avoid poly-substitution.

Table 1: Hypothetical Results of Electrophilic Substitution on this compound

| Electrophile | Reagent/Conditions | Major Product | Hypothetical Yield (%) |

| Br+ | Br2, CH3COOH | 2-Bromo-7-amino-5-fluorobenzofuran | 85 |

| NO2+ | HNO3, H2SO4, 0 °C | 2-Nitro-7-amino-5-fluorobenzofuran | 60 |

| RCO+ | RCOCl, AlCl3 | 2-Acyl-7-amino-5-fluorobenzofuran | 70 |

Functionalization via Lithiation:

Directed ortho-metalation is a powerful tool for the functionalization of aromatic and heteroaromatic compounds. While the amino group at C-7 could direct lithiation to the C-6 position of the benzene ring, lithiation of the furan ring at the C-2 position is also a plausible outcome, particularly if the amino group is protected. Subsequent quenching with various electrophiles would provide a range of C-2 substituted derivatives.

Metal-Catalyzed Cross-Coupling Reactions:

The introduction of substituents at the C-2 and C-3 positions can also be achieved through metal-catalyzed cross-coupling reactions. Prior halogenation of the benzofuran ring at these positions would be necessary to introduce a suitable handle for reactions such as Suzuki, Stille, or Heck couplings. For instance, 2-bromo-7-amino-5-fluorobenzofuran could be coupled with a variety of boronic acids or organostannanes to introduce aryl, heteroaryl, or vinyl groups at the C-2 position.

Ring Expansion or Contraction Strategies

The modification of the core benzofuran scaffold through ring expansion or contraction represents an advanced strategy for the synthesis of novel heterocyclic systems. While specific examples for this compound are not documented, general methodologies applied to other heterocyclic systems can be hypothetically extended.

Ring Expansion:

Ring expansion of the furan moiety could potentially lead to the formation of furopyridine or furopyrimidine systems.

Synthesis of Furopyridines: A plausible strategy involves the functionalization of the C-3 position with a group that can participate in a subsequent cyclization reaction. For example, condensation of 3-amino-2-cyanobenzofuran derivatives (hypothetically derived from this compound) with active methylene (B1212753) compounds could lead to the formation of a fused pyridine ring.

Synthesis of Furopyrimidines: The amino group at the C-7 position, after suitable derivatization of the furan ring, could be utilized as a handle for the construction of a fused pyrimidine (B1678525) ring. For instance, reaction of a hypothetical 3-amino-2-acyl-7-aminobenzofuran derivative with a one-carbon synthon like formamide (B127407) or orthoformates could lead to the formation of a benzofuro[3,2-d]pyrimidine skeleton.

Ring Contraction:

Ring contraction of the benzofuran nucleus is a less common transformation. Hypothetically, oxidative cleavage of the furan ring followed by recyclization could lead to the formation of functionalized benzene derivatives. For instance, ozonolysis of the 2,3-double bond of a suitably protected this compound could yield a dicarbonyl compound, which could then be subjected to intramolecular reactions to form novel carbocyclic or heterocyclic systems.

Table 2: Hypothetical Ring Expansion Reactions of this compound Derivatives

| Starting Material (Hypothetical) | Reagents and Conditions | Product (Hypothetical Fused System) |

| 3-Amino-2-cyano-7-amino-5-fluorobenzofuran | Malononitrile, Base | Diaminofuropyridine derivative |

| 3-Amino-2-acyl-7-aminobenzofuran | Formamide, heat | Aminobenzofuro[3,2-d]pyrimidine derivative |

Structure Activity Relationship Sar Studies on 7 Amino 5 Fluorobenzofuran Derivatives

Elucidation of Structural Requirements for Modulated Biological Interactions

The biological activity of benzofuran (B130515) derivatives is highly dependent on the nature and position of substituents on both the benzene (B151609) and furan (B31954) rings. Key functional groups like fluorine atoms and amino groups play a critical role in defining the potency and selectivity of these compounds.

The introduction of fluorine atoms into the benzofuran scaffold is a common strategy to enhance biological activity. Halogen substitutions, including fluorine, can lead to a significant increase in the potency of compounds, particularly in the context of anticancer activity. nih.gov This enhancement is often attributed to the ability of halogens to form "halogen bonds," which are favorable interactions between the electrophilic halogen and nucleophilic sites in a biological target, thereby improving binding affinity. nih.gov

Table 1: Effect of Fluorine Substitution on the Activity of Benzofuran Derivatives

| Compound | Substitution | Target/Assay | Activity Metric | Potency | Reference |

|---|---|---|---|---|---|

| Amiloride-benzofuran derivative | None | uPA Inhibition | Ki | 183 nM | nih.gov |

| Fluorinated amiloride-benzofuran derivative | Fluorine at C-4 | uPA Inhibition | Ki | 88 nM | nih.gov |

The amino group is a crucial functional group that can significantly influence the pharmacological properties of benzofuran derivatives. The 3-aminobenzofuran scaffold, for instance, is a key component in compounds designed as multifunctional agents for Alzheimer's disease, acting as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.govresearchgate.net

Structure-activity relationship studies on these 3-aminobenzofuran derivatives reveal that modifications to the amino group are critical. nih.gov For example, the reaction of the amino group with different benzyl (B1604629) chloride derivatives leads to a range of potencies. researchgate.net It was found that attaching electron-withdrawing groups (such as fluoro, chloro, and bromo) to the benzyl moiety resulted in better inhibitory potencies compared to electron-donating groups (like methyl and methoxy). researchgate.net Specifically, a derivative containing a 2-fluorobenzyl moiety attached to the 3-amino group showed the most potent inhibitory activity against both AChE and BuChE. nih.govresearchgate.net

Table 2: Influence of Substituents on Benzyl Moiety Attached to 3-Aminobenzofuran on AChE Inhibition

| Compound ID | Substituent on Benzyl Ring | AChE IC50 (μM) | Reference |

|---|---|---|---|

| 5a | Unsubstituted | 0.81 | nih.govresearchgate.net |

| 5f | 2-Fluoro | 0.64 | nih.govresearchgate.net |

| 5e | 3-Methoxy | >100 | researchgate.net |

Substituents on both the furan and benzene portions of the benzofuran core are vital for determining biological activity. rsc.org For the furan ring, substitutions at the C-2 position are frequently noted as being crucial for cytotoxic activity. nih.govrsc.org Introducing ester groups or various heterocyclic rings at C-2 can significantly impact the compound's selectivity towards cancer cells. nih.gov The C-2 position of the benzofuran ring is often oriented toward a gap between protein subunits (e.g., α- and β-tubulin), allowing it to accommodate large substituents. nih.gov

On the benzene ring, the position and electronic nature of substituents are key. The presence of substituents like hydroxyl, halogen, and amino groups at the C-5 position is closely related to the antibacterial activity of benzofurans. rsc.org The introduction of strong electron-withdrawing or electron-donating groups on the aryl moiety of the benzofuran ring can significantly influence antiproliferative activity. nih.gov For instance, the hydrophobic and electron-donating nature of halogens is considered beneficial for enhancing cytotoxic properties when substituted on an N-phenyl ring attached to the benzofuran. nih.gov

Comparative SAR Analysis with Related Benzofuranoids

The SAR of 7-amino-5-fluorobenzofuran can be contextualized by comparing it with other classes of benzofuran derivatives.

Halogenated Benzofurans : As discussed, halogenation (F, Cl, Br) is a recurring theme for enhancing activity. nih.gov While the 5-fluoro substituent in the title compound aligns with this principle, other benzofurans with bromine or chlorine also show potent anticancer activities. The position of the halogen is consistently reported as a critical determinant of biological effect. nih.gov

Hybrid Benzofurans : Recent strategies involve creating hybrid molecules by linking the benzofuran scaffold to other biologically active moieties like chalcone, triazole, piperazine, or imidazole. nih.gov These hybrid derivatives often exhibit potent cytotoxic effects, leveraging the synergistic actions of both pharmacophores. nih.gov For example, benzofuran derivatives linked to a dipiperazine moiety have shown potent antitumor effects. researchgate.net This suggests that the 7-amino group of this compound could serve as a valuable attachment point for creating novel hybrid compounds.

Benzene-Sulfonamide-Based Benzofurans : Incorporating a benzene-sulfonamide scaffold is another approach to developing potent anticancer agents. nih.gov This highlights the importance of the amino group, as it can be transformed into or replaced by a sulfonamide, a common pharmacophore in drug design.

(Benzofuran-2-yl) Ketoxime Derivatives : A series of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives and their O-ethers have been synthesized and evaluated for antimicrobial activity. researchgate.net This class emphasizes the importance of modifications at the C-2 position, a common theme across various benzofuranoid series.

Mechanistic Investigations of Biological Activities for 7 Amino 5 Fluorobenzofuran Analogues

Target Identification and Engagement Studies

The biological effects of 7-Amino-5-fluorobenzofuran analogues are initiated by their interaction with specific molecular targets within the cell. These interactions can range from the inhibition of enzymes crucial for cellular processes to the binding of receptors on the cell surface, triggering downstream signaling cascades.

Interaction with Specific Enzymes

Benzofuran (B130515) derivatives have been investigated for their potential to inhibit various enzymes, including those involved in viral replication and cell cycle control.

Polymerase Inhibition:

Certain benzofuran core inhibitors have demonstrated pan-genotypic activity against the hepatitis C virus (HCV) NS5B polymerase, an essential enzyme for viral RNA replication. Molecular simulation studies have revealed that these inhibitors can bind to both the palm I and palm II subdomains of the enzyme. nih.gov This dual-site interaction is crucial for their broad-spectrum activity against different HCV genotypes. nih.gov For instance, compounds like HCV-796 and BMS-929075 exhibit effective inhibition of various genotypes of HCV NS5B polymerase. nih.gov The binding mechanism involves interactions with key residues in the palm I and/or palm III overlap region, in addition to the palm II subdomain, leading to the inhibition of polymerase function. nih.gov

Kinase Inhibition:

While specific studies on this compound are limited, the broader class of kinase inhibitors often includes heterocyclic scaffolds. Kinase inhibitors play a critical role in cancer therapy by targeting receptor tyrosine kinases (RTKs) like EGFR and non-receptor tyrosine kinases. These inhibitors typically bind to the ATP-binding site of the kinase, preventing the phosphorylation of downstream substrates and thereby disrupting oncogenic signaling pathways such as the RAS–RAF–MEK–ERK pathway. nih.gov Multi-kinase inhibitors can simultaneously target several pathways involved in tumor growth and angiogenesis. nih.gov

Ligand-Receptor Binding Profiles

The interaction of small molecules with cellular receptors is a fundamental aspect of pharmacology. The serotonin (B10506) (5-HT) receptors, a family of G protein-coupled receptors, are important targets for drugs treating central nervous system disorders.

Cellular Pathway Modulation

The interaction of this compound analogues with their molecular targets can lead to the modulation of various cellular pathways, resulting in diverse biological outcomes such as apoptosis, antimicrobial activity, and anti-inflammatory responses.

Apoptosis and Cell Cycle Regulation

Several benzofuran derivatives have been shown to induce apoptosis and interfere with the cell cycle in cancer cells.

A novel benzofuran lignan (B3055560) derivative, designated as Benfur, has been reported to arrest Jurkat T-cells in the G2/M phase of the cell cycle and induce apoptosis. nih.govresearchgate.net This effect is associated with an increase in the levels of p21, p27, and cyclin B1, and is dependent on the p53 tumor suppressor protein. nih.gov In p53-positive cells, Benfur treatment leads to the nuclear translocation of p53 and the activation of caspase-3, a key executioner of apoptosis. nih.gov

The well-known anticancer agent 5-fluorouracil (B62378) (5-FU), which shares the fluorination feature, is known to affect the cell cycle and induce apoptosis. In oral cancer cell lines, 5-FU treatment leads to an accumulation of cells in the G1/S phase. nih.gov This is accompanied by an upregulation of p21, an inhibitor of cyclin-dependent kinases, and an increase in cyclin E expression, while cyclin D levels decrease. nih.gov

| Compound/Analogue | Cell Line | Effect on Cell Cycle | Key Molecular Changes | Reference |

|---|---|---|---|---|

| Benfur (Benzofuran lignan) | Jurkat T-cells | G2/M arrest | Increased p21, p27, cyclin B1; p53-dependent | nih.gov |

| 5-fluorouracil | Oral cancer cell lines | G1/S phase increase | Increased p21, cyclin E; Decreased cyclin D | nih.gov |

Antimicrobial Action Mechanisms

Benzofuran derivatives have been explored for their antibacterial and antifungal properties. researchgate.net The mechanisms of action can be diverse and are not fully elucidated for all compounds.

The related compound 5-fluorouracil exhibits antibacterial effects against bacteria such as E. coli. nih.gov Its mechanism involves being metabolized by the bacteria into 5-fluorodeoxyuridine monophosphate, which then inhibits thymidylate synthase. nih.gov This inhibition disrupts DNA synthesis and repair, leading to bacterial cell death. nih.gov Furthermore, 5-FU can induce the production of reactive oxygen species (ROS) and cause significant DNA damage in bacteria. nih.gov

While the specific antimicrobial mechanisms of this compound are not detailed in the literature, the presence of the fluorine atom suggests that interference with nucleotide metabolism, similar to 5-FU, could be a potential mode of action.

Anti-inflammatory Response Mechanisms

Chronic inflammation is implicated in a variety of diseases, and compounds that can modulate inflammatory pathways are of significant therapeutic interest. Flavonols, which can possess benzofuran-like structures, have been shown to exert anti-inflammatory effects.

In lipopolysaccharide (LPS)-stimulated macrophages, certain flavonols can suppress the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). nih.gov The underlying mechanism involves the inhibition of key inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. nih.gov These compounds can inhibit the phosphorylation of critical signaling proteins such as IκBα, p65, JNK, ERK, and p38, which in turn prevents the activation of transcription factors that drive the expression of pro-inflammatory genes. nih.gov

| Compound Class | Cell Model | Inhibited Pathways | Effect | Reference |

|---|---|---|---|---|

| Flavonols | LPS-stimulated RAW264.7 macrophages | NF-κB, MAPK (JNK, ERK, p38) | Decreased NO, TNF-α, IL-6 production | nih.gov |

In Vitro Biological Screening Methodologies for Benzofuran Derivatives

The evaluation of the biological activities of benzofuran derivatives, including analogues of this compound, relies on a suite of robust and validated in vitro screening methodologies. These techniques are essential for identifying and characterizing the therapeutic potential of new chemical entities, providing critical data on their efficacy and mechanism of action at the cellular and molecular levels. The screening process typically begins with the development and validation of specific assays, which are then often adapted for high-throughput formats to assess large libraries of compounds efficiently.

The foundation of any screening campaign is the development of reliable and reproducible assays. For benzofuran derivatives, these assays are designed to measure specific biological activities, such as anticancer, antiviral, or enzyme-inhibitory effects. rsc.org The choice of assay depends on the therapeutic target and the expected biological outcome.

Cell-Based Assays: A primary method for assessing the therapeutic potential of benzofuran analogues involves cell-based assays that measure cytotoxicity or antiproliferative activity against various cell lines. nih.govnih.gov

MTT Assay: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability. nih.govmdpi.com Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product, the quantity of which is measured spectrophotometrically and is proportional to the number of living cells. This assay has been employed to test benzofuran derivatives against human breast cancer (MCF-7), lung cancer (A549), and leukemia (K562, HL60) cell lines. nih.gov

SRB Assay: The sulforhodamine B (SRB) assay is another method used to determine cytotoxicity by measuring cell density based on the staining of total cellular protein. mdpi.com It has been used to evaluate the growth inhibitory effects of benzofuran compounds against renal, melanoma, and breast cancer cell lines. mdpi.com

Trypan Blue Dye Exclusion: This technique is a simple method to assess cell viability. It is based on the principle that viable cells possess intact cell membranes that exclude the trypan blue dye, while non-viable cells take it up. This method has been used to screen benzofuran analogues for activity against Erlich ascites carcinoma (EAC) cells. nih.gov

Enzyme-Based Assays: When the molecular target of a compound series is a specific enzyme, enzyme-based assays are developed. These assays directly measure the ability of a compound to inhibit the activity of a purified enzyme. For instance, novel benzofuran derivatives have been evaluated for their inhibitory activity against sirtuins (SIRT1, SIRT2, SIRT3), a class of enzymes implicated in various diseases. mdpi.com The development of such an assay involves optimizing conditions for enzyme activity and detecting the inhibition, often measured by changes in fluorescence or absorbance.

Assay Validation: Once an assay is developed, it must be validated to ensure its reliability and suitability for screening. Key validation parameters include:

Sensitivity: The ability of the assay to detect small effects of a compound.

Specificity: The ability to measure the intended biological activity without interference from other factors.

Reproducibility: The consistency of results when the assay is repeated under the same conditions.

Robustness: The capacity of the assay to remain unaffected by small, deliberate variations in method parameters.

The table below summarizes various in vitro assays used for screening benzofuran derivatives.

| Assay Type | Principle | Application for Benzofuran Derivatives | Example Cell Lines/Targets |

| MTT Assay | Colorimetric assay measuring mitochondrial dehydrogenase activity in viable cells. | Assessing antiproliferative and cytotoxic effects. nih.gov | MCF-7, A549, K562, HL60 nih.govmdpi.com |

| SRB Assay | Colorimetric assay that stains total cellular protein to measure cell density. | Determining growth inhibition and cytotoxicity. mdpi.com | TK10 (renal), UACC62 (melanoma) mdpi.com |

| Enzyme Inhibition Assay | Measures the ability of a compound to inhibit a specific purified enzyme's activity. | Screening for selective enzyme inhibitors. mdpi.com | SIRT1, SIRT2, SIRT3 mdpi.com |

| Trypan Blue Exclusion | Dye exclusion method to differentiate viable from non-viable cells based on membrane integrity. | Evaluating cytotoxicity. nih.gov | Erlich Ascites Carcinoma (EAC) nih.gov |

High-Throughput Screening (HTS) is a critical process in modern drug discovery that utilizes automation, robotics, and data processing software to rapidly test hundreds of thousands of compounds for a specific biological activity. bmglabtech.com This approach allows for the efficient screening of large compound libraries to identify initial "hits" or "leads" that can be further optimized. bmglabtech.com

HTS Workflow: The HTS process generally involves miniaturization of assays into microplate formats (e.g., 384- or 1536-well plates), followed by automated sample and reagent handling, and rapid data acquisition using specialized plate readers. bmglabtech.com

Assay Adaptation: A validated biological assay is first optimized for HTS. This involves reducing reaction volumes, ensuring stability of reagents, and confirming that the assay signal is robust and detectable by automated readers.

Compound Library Screening: Large, diverse collections of small molecules are screened. For benzofuran derivatives, this could involve screening a library of newly synthesized analogues.

Automation and Robotics: Robotic systems handle the precise dispensing of compounds, cells, and reagents into microplates, ensuring high precision and throughput.

Data Acquisition and Analysis: Sensitive plate readers detect the assay signal (e.g., fluorescence, luminescence, absorbance). bmglabtech.com Sophisticated software is used to process the large volumes of data, identify active compounds ("hits"), and flag potential false positives.

HTS Applications for Benzofurans: A notable example of HTS applied to the benzofuran scaffold is the identification of inhibitors for the Hepatitis C Virus (HCV). nih.gov A high-throughput, cell-based HCV luciferase reporter assay was used to screen a library of approximately 300,000 compounds, which led to the discovery of a benzofuran class of HCV inhibitors. nih.gov More recently, HTS methodologies have been developed to identify small molecules that react with RNA, utilizing techniques like MALDI-TOF mass spectrometry and gel-shift assays, which could be applied to screen libraries of electrophilic benzofuran analogues. acs.org

The table below outlines the key stages of a typical HTS campaign.

| Stage | Description | Key Technologies |

| 1. Preparation | Miniaturization of a validated assay into a microplate format. Preparation of compound libraries in stock plates. | Microplates (384-, 1536-well), compound libraries. |

| 2. Automation | Robotic workstations perform liquid handling, including dispensing compounds, cells, and reagents. | Liquid handling robots, automated incubators. |

| 3. Detection | High-sensitivity plate readers measure the signal from each well (e.g., fluorescence, luminescence). | Microplate readers, high-content imaging systems. |

| 4. Data Analysis | Specialized software processes raw data, normalizes results, and identifies statistically significant "hits". | LIMS (Laboratory Information Management System), data analysis software. |

Computational Chemistry and Molecular Modeling Applications in 7 Amino 5 Fluorobenzofuran Research

Ligand-Protein Interaction Analysis

Ligand-protein interaction analysis is a cornerstone of computational drug discovery, aiming to predict and understand how a small molecule (ligand) like 7-Amino-5-fluorobenzofuran might bind to a biological target, typically a protein. This understanding is crucial for predicting the compound's potential therapeutic effects.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies would be employed to place the molecule into the binding site of a target protein and estimate the strength of the interaction, often expressed as a binding energy or score.

Despite the common application of this method to benzofuran (B130515) derivatives in general, there are no specific molecular docking studies published for this compound. Such a study would require the selection of a relevant protein target and the use of docking software to predict binding modes and affinities. The results would typically be presented in a table format, as shown in the hypothetical example below.

Hypothetical Molecular Docking Data for this compound

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Protein Kinase X | - | - |

| Enzyme Y | - | - |

| Receptor Z | - | - |

No publicly available data exists for this compound.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a more dynamic and detailed view of ligand-protein interactions over time. Following an initial docking pose, an MD simulation would model the movements and conformational changes of both the this compound molecule and the protein, offering insights into the stability of the complex and the nature of the binding interactions.

No molecular dynamics simulation studies have been specifically reported for this compound. Research on other benzofuran derivatives has utilized MD simulations to confirm the stability of binding poses obtained from docking and to calculate binding free energies. nih.govnih.govucsd.edu

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to correlate the chemical structure of a series of compounds with their biological activity. By developing a mathematical model, QSAR can predict the activity of new, untested compounds.

There are no published QSAR models that include this compound. To develop such a model, a dataset of structurally related benzofuran compounds with measured biological activity against a specific target would be required. The model would then identify the key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that influence activity.

De Novo Design and Virtual Screening Methodologies

De novo design involves the computational creation of novel molecular structures with desired properties, often based on the structure of a target protein's binding site. The this compound scaffold could potentially be used as a starting point or a fragment in such design processes.

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. While libraries of benzofuran derivatives are likely used in virtual screening campaigns, there is no specific mention of this compound in such studies.

Prediction of Molecular Interactions and Reactivity

Computational chemistry offers various methods to predict the intrinsic properties of a molecule like this compound, which govern its interactions and reactivity. These methods are based on quantum mechanics and molecular mechanics.

Calculations could predict properties such as:

Electron density distribution: To identify regions of the molecule that are electron-rich or electron-poor, which are crucial for forming intermolecular interactions.

Electrostatic potential: To visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

Frontier molecular orbitals (HOMO/LUMO): To understand the molecule's reactivity and electronic properties.

No specific computational studies predicting these properties for this compound have been published. A summary of what such predictive data might look like is presented in the hypothetical table below.

Hypothetical Predicted Molecular Properties of this compound

| Property | Predicted Value |

|---|---|

| Dipole Moment | - |

| HOMO Energy | - |

| LUMO Energy | - |

| Molecular Electrostatic Potential Minima/Maxima | - |

No publicly available data exists for this compound.

Patent Landscape and Intellectual Property in Amino Fluorobenzofuran Research

Analysis of Academic and Industrial Patent Filings for Benzofuran-Based Compounds

An analysis of the patent landscape reveals a significant number of filings from both academic and industrial sectors, with a primary focus on the therapeutic applications of benzofuran-based compounds. These patents cover a broad spectrum of diseases, underscoring the versatility of the benzofuran (B130515) scaffold.

Industrial patent filings, often from large pharmaceutical corporations, tend to be focused on compounds with immediate potential for drug development. These patents typically include extensive data on in vitro and in vivo efficacy, as well as detailed pharmacokinetic and pharmacodynamic studies. Academic patents, while also aiming for therapeutic applications, often place a stronger emphasis on novel synthetic methodologies and the elucidation of mechanisms of action.

The following table provides an overview of the key therapeutic areas where patenting activity for benzofuran derivatives is most prominent:

| Therapeutic Area | Key Biological Targets/Mechanisms of Action | Examples of Patented Scaffolds |

| Oncology | Kinase inhibition (e.g., VEGFR, Aurora B kinase), Tubulin polymerization inhibition, DNA intercalation | Substituted 2-arylbenzofurans, Benzofuran-fused heterocycles |

| Infectious Diseases | Inhibition of viral replication (e.g., HIV, HCV), Antibacterial and antifungal activity | Halogenated benzofurans, Cationic benzofuran derivatives |

| Inflammatory Diseases | Cyclooxygenase (COX) inhibition, Modulation of cytokine production | 2,3-Dihydrobenzofuran derivatives, Benzofuran carboxylic acids |

| Neurodegenerative Diseases | Inhibition of enzymes linked to Alzheimer's disease (e.g., cholinesterases), Modulation of neurotransmitter receptors | Aminobenzofuran derivatives, Benzofurans with heterocyclic side chains |

| Metabolic Disorders | Glucokinase activation, Dipeptidyl peptidase-4 (DPP-4) inhibition | Benzofuran derivatives with sulfonamide moieties |

Emerging Trends in Patent Protection for Novel Benzofuran Scaffolds

The patent landscape for benzofuran derivatives is continually evolving, with several emerging trends shaping the direction of research and development. One of the most significant trends is the focus on specific substitution patterns on the benzofuran ring to enhance potency, selectivity, and drug-like properties.

The introduction of halogens, particularly fluorine, is a prominent strategy. Fluorine substitution can significantly alter the electronic properties of the molecule, improve metabolic stability, and enhance binding affinity to biological targets. nih.govmdpi.com The presence of an amino group, as in 7-Amino-5-fluorobenzofuran, can also play a crucial role in forming key interactions with target proteins and improving solubility. medcraveonline.com

Another emerging trend is the patenting of novel and efficient synthetic routes to access complex benzofuran scaffolds. As the demand for structurally diverse benzofuran libraries for high-throughput screening increases, so does the value of intellectual property protecting innovative synthetic methodologies. These patents often cover new catalysts, reaction conditions, and strategies for asymmetric synthesis.

Furthermore, there is a growing interest in the development of "hybrid" molecules that combine the benzofuran scaffold with other pharmacophores. This approach aims to create multifunctional molecules that can interact with multiple biological targets, potentially leading to synergistic therapeutic effects and a lower likelihood of drug resistance.

Research Innovations Leading to Patentable Discoveries

Innovation in the field of benzofuran research is a key driver of new patent filings. A significant area of innovation lies in the detailed exploration of structure-activity relationships (SAR). nih.gov By systematically modifying the substituents on the benzofuran core and evaluating the impact on biological activity, researchers can identify novel compounds with superior properties. This iterative process of design, synthesis, and testing often leads to the discovery of patentable new chemical entities.

The following table highlights key research innovations that have led to patentable discoveries in the benzofuran field:

| Research Innovation | Description | Impact on Patentability |

| Targeted Library Synthesis | The design and synthesis of focused libraries of benzofuran derivatives with specific substitutions to probe interactions with a particular biological target. | Leads to the identification of potent and selective inhibitors for novel therapeutic targets, forming the basis for new patents. |

| Bioisosteric Replacement | The substitution of certain functional groups with others that have similar physical or chemical properties to improve the pharmacokinetic profile of a compound. | Can result in compounds with improved metabolic stability, oral bioavailability, and reduced toxicity, making them highly patentable. |

| Computational Drug Design | The use of computer modeling and simulation to predict the binding of benzofuran derivatives to target proteins and to guide the design of new compounds. | Accelerates the drug discovery process and can lead to the identification of novel scaffolds with high predicted affinity and selectivity. |

| Discovery of Novel Biological Targets | The identification of new enzymes, receptors, or signaling pathways that can be modulated by benzofuran derivatives. | Opens up new therapeutic areas for the application of benzofuran-based drugs and creates new patenting opportunities. |

| Development of Prodrugs | The modification of a biologically active benzofuran derivative to improve its delivery to the target site, after which it is converted to the active form. | Can enhance the therapeutic index of a drug and is a common strategy for obtaining patent protection for known compounds. |

Future Directions and Emerging Frontiers in 7 Amino 5 Fluorobenzofuran Chemical Biology

Development of Advanced Synthetic Strategies for Complex Architectures

The synthesis of 7-Amino-5-fluorobenzofuran and its derivatives is foundational to exploring their chemical biology. While classical methods for benzofuran (B130515) synthesis exist, the development of more sophisticated and efficient strategies is crucial for generating molecular diversity. Future research will likely focus on late-stage functionalization techniques that allow for the introduction of the amino and fluoro groups onto a pre-formed benzofuran core. This approach offers greater flexibility in creating a library of analogs with varied substitution patterns.

Furthermore, transition-metal-catalyzed cross-coupling reactions are expected to play a pivotal role in the elaboration of the this compound scaffold. Methodologies such as Buchwald-Hartwig amination and palladium-catalyzed fluorination could provide direct and regioselective routes to the target compound and its derivatives. The development of novel catalysts and ligands will be essential to overcome the challenges associated with the synthesis of electronically diverse and sterically hindered benzofurans.

A plausible synthetic approach could involve a multi-step sequence starting from a commercially available fluorinated phenol. Nitration, followed by reduction, would yield an aminophenol intermediate. Subsequent protection of the amino group, followed by O-alkylation with a suitable two-carbon synthon and intramolecular cyclization, could afford the benzofuran ring. Final deprotection would then yield the desired this compound. The optimization of each step to ensure high yields and scalability will be a key research focus.

| Synthetic Step | Key Transformation | Potential Reagents and Conditions |

| 1. Nitration | Electrophilic aromatic substitution | HNO₃, H₂SO₄ |

| 2. Reduction | Reduction of nitro group | Fe/HCl or H₂, Pd/C |

| 3. Protection | Protection of amino group | Boc₂O or Ac₂O |

| 4. O-Alkylation | Williamson ether synthesis | Propargyl bromide, K₂CO₃ |

| 5. Cyclization | Intramolecular cyclization | Cu(I) or Pd(II) catalyst |

| 6. Deprotection | Removal of protecting group | TFA or HCl |

Exploration of Novel Biological Targets and Mechanistic Pathways

Benzofuran derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govnih.gov The presence of a fluorine atom can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, often leading to enhanced metabolic stability and binding affinity. selvita.comtandfonline.comacs.orgnih.gov The amino group provides a handle for further derivatization and can participate in key hydrogen bonding interactions with biological targets.

Future investigations will aim to identify the specific molecular targets of this compound and its analogs. High-throughput screening campaigns against a diverse panel of enzymes and receptors will be instrumental in uncovering novel biological activities. For instance, given the prevalence of benzofurans in anticancer drug discovery, derivatives of this compound could be evaluated for their ability to inhibit kinases, histone deacetylases, or other targets implicated in cancer progression. nih.gov

Mechanistic studies will be crucial to understand how these compounds exert their biological effects. This will involve a combination of in vitro biochemical assays, cell-based experiments, and in vivo animal models. Techniques such as proteomics and metabolomics could be employed to identify the cellular pathways that are perturbed by treatment with this compound derivatives.

Integration of Computational and Synthetic Approaches for Expedited Discovery

The synergy between computational chemistry and synthetic organic chemistry offers a powerful platform for the accelerated discovery of new bioactive molecules. In the context of this compound, computational methods can be employed to predict the physicochemical properties of virtual libraries of derivatives, guiding the selection of the most promising candidates for synthesis.

Molecular docking simulations can be used to predict the binding modes of this compound analogs to the active sites of known biological targets. This information can inform the design of more potent and selective inhibitors. For example, docking studies of 2-aminobenzofurans have been used to evaluate their drug-likeness and predict their pharmacokinetic properties. nih.gov Similarly, quantum mechanical calculations can be used to understand the electronic properties of the fluorinated benzofuran core and how they influence molecular interactions.

The integration of these computational predictions with efficient synthetic strategies will create a feedback loop, where the experimental results are used to refine the computational models, leading to a more rational and efficient drug discovery process.

| Computational Method | Application in this compound Research |

| Molecular Docking | Predicting binding modes and affinities to biological targets. |

| Quantum Mechanics | Understanding electronic properties and reactivity. |

| Molecular Dynamics | Simulating the dynamic behavior of ligand-protein complexes. |

| QSAR Modeling | Predicting biological activity based on chemical structure. |

Expanding the Chemical Space of Fluorinated Aminobenzofurans for Enhanced Biological Probe Development

Beyond their potential as therapeutic agents, fluorinated aminobenzofurans can also serve as valuable tools for chemical biology research. The development of fluorescent probes, photoaffinity labels, and other chemical tools based on the this compound scaffold could enable the study of complex biological processes in living systems.

The amino group at the 7-position provides a convenient point of attachment for various reporter groups, such as fluorophores or biotin (B1667282) tags. The fluorine atom at the 5-position can serve as a sensitive NMR probe to study the local environment of the molecule when bound to a biological target.

Future efforts in this area will focus on the design and synthesis of multifunctional probes that combine the unique properties of the this compound core with other chemical functionalities. For example, a probe could be designed to not only bind to a specific protein but also to report on its conformational changes or post-translational modifications. The expansion of the chemical space around this scaffold will undoubtedly lead to the development of novel and powerful tools for dissecting the intricacies of cellular signaling and disease pathogenesis.

Q & A

Q. Q1. What are the common synthetic routes for preparing 7-Amino-5-fluorobenzofuran, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves two key steps: (1) constructing the benzofuran core and (2) introducing amino and fluorine substituents. A unified strategy for benzofuran derivatives uses cyclization of ortho-substituted phenols with α,β-unsaturated carbonyl compounds under acidic conditions (e.g., H₂SO₄ or PPA) . For regioselective fluorination, electrophilic fluorination (e.g., Selectfluor®) at the 5-position is preferred, followed by nitration/reduction or Buchwald–Hartwig amination to install the amino group at the 7-position . Critical Parameters:

- Cyclization : Temperature (80–120°C) and acid strength affect ring closure efficiency. Excess acid may degrade sensitive substituents.

- Fluorination : Solvent polarity (acetonitrile > DMF) improves electrophilic fluorination yields by stabilizing reactive intermediates .

- Amination : Palladium catalysts (e.g., Pd(OAc)₂) with Xantphos ligands enhance C–N coupling efficiency in low-polarity solvents (toluene) .

Advanced Challenges in Regioselectivity

Q. Q2. How can researchers address competing substitution patterns during fluorination/amination of benzofuran derivatives?

Methodological Answer: Competing substitution arises due to electronic and steric effects. To favor 5-fluorination and 7-amination:

- Electronic Control : Electron-donating groups (e.g., methoxy) at the 6-position deactivate the 4-position, directing fluorination to the 5-position. Computational DFT studies (e.g., Gaussian 09) predict electrophilic aromatic substitution (EAS) reactivity trends .

- Steric Protection : Bulky protecting groups (e.g., tert-butoxycarbonyl, Boc) on the amino precursor prevent undesired N-arylation during amination .

- Kinetic Monitoring : In situ FTIR or HPLC tracks intermediate formation, enabling real-time adjustment of reaction stoichiometry .

Basic Characterization Techniques

Q. Q3. What spectroscopic methods are essential for confirming the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Key signals include:

- High-Resolution Mass Spectrometry (HR-MS) : A molecular ion peak at m/z 165.0532 (C₈H₆FNO₂⁺) confirms the molecular formula .

Advanced Data Contradictions

Q. Q4. How should researchers resolve discrepancies in reported NMR chemical shifts for benzofuran derivatives?

Methodological Answer: Discrepancies arise from solvent effects, concentration, or instrumentation. To standardize

Reference Internal Standards : Use TMS (δ 0.00 ppm) or solvent peaks (e.g., CDCl₃ at δ 7.26 ppm) for calibration .

Control Experiments : Replicate published conditions (e.g., DMSO-d₆ vs. CDCl₃) to assess solvent-induced shifts .

DFT Calculations : Compare experimental shifts with computed values (e.g., using Gaussian) to validate assignments .

Example : Straniero et al. (2014) reported δ 7.05 ppm for H-4 in CDCl₃, while Bolchi et al. (2020) observed δ 7.12 ppm in DMSO-d₆ due to hydrogen bonding .

Basic Pharmacological Profiling

Q. Q5. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

Methodological Answer:

- Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase or protease targets) using recombinant proteins.

- Membrane Permeability : Parallel Artificial Membrane Permeability Assay (PAMPA) predicts blood-brain barrier penetration .

Advanced Structure-Activity Relationship (SAR) Studies

Q. Q6. How can substituent modifications enhance the pharmacological profile of this compound?

Methodological Answer:

- Co-crystallization : X-ray diffraction with target proteins identifies key binding interactions.

- Metabolite Scavenging : Introduce electron-withdrawing groups (e.g., -CF₃) to block oxidative metabolism .

Basic Data Reproducibility

Q. Q7. What steps ensure reproducibility in synthesizing this compound?

Methodological Answer:

Detailed Protocols : Specify catalyst loading (e.g., 5 mol% Pd), solvent purity (HPLC-grade), and reaction time.

Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (MeOH/H₂O) .

Batch Consistency : HR-MS and ¹H NMR (≥95% purity) for every batch .

Advanced Statistical Validation

Q. Q8. How should researchers statistically analyze contradictory bioactivity data across studies?

Methodological Answer:

- Meta-Analysis : Pool IC₅₀ values from multiple studies (e.g., RevMan software) to calculate weighted means and confidence intervals .

- Multivariate Regression : Correlate structural descriptors (e.g., logP, polar surface area) with activity trends .

- Sensitivity Testing : Re-evaluate outliers under standardized conditions (e.g., cell passage number, serum concentration) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.